4-Oxatricyclo[3.2.1.02,7]octan-3-one 4-Oxatricyclo[3.2.1.02,7]octan-3-one
Brand Name: Vulcanchem
CAS No.: 5649-99-0
VCID: VC19730731
InChI: InChI=1S/C7H8O2/c8-7-6-4-1-3(9-7)2-5(4)6/h3-6H,1-2H2
SMILES:
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol

4-Oxatricyclo[3.2.1.02,7]octan-3-one

CAS No.: 5649-99-0

Cat. No.: VC19730731

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

4-Oxatricyclo[3.2.1.02,7]octan-3-one - 5649-99-0

Specification

CAS No. 5649-99-0
Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
IUPAC Name 4-oxatricyclo[3.2.1.02,7]octan-3-one
Standard InChI InChI=1S/C7H8O2/c8-7-6-4-1-3(9-7)2-5(4)6/h3-6H,1-2H2
Standard InChI Key LQAMGYDMXVYDFX-UHFFFAOYSA-N
Canonical SMILES C1C2CC3C1C3C(=O)O2

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The core structure of 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one consists of a tricyclic framework with bridgehead oxygen and ketone functionalities. The IUPAC name derives from its three-ring system (tricyclo[3.2.1.0²,⁷]), where the "4-oxa" designation indicates an oxygen atom replacing a carbon at position 4, and the "3-one" suffix specifies a ketone group at position 3 .

Key structural parameters include:

  • Molecular formula: C₇H₈O₂

  • Molecular weight: 124.14 g/mol (PubChem) vs. 124.137 g/mol (Chemsrc)

  • Ring system: Fused bicyclo[2.2.1]heptane derivative with an epoxy bridge

Table 1: Comparative Structural Data

PropertyPubChem Chemsrc
Molecular Weight124.14 g/mol124.137 g/mol
Density-1.356 g/cm³
Boiling Point-284.8°C at 760 mmHg
Flash Point-114.7°C

Spectroscopic Fingerprinting

The compound exhibits distinct spectral features:

  • IR Spectroscopy: Strong absorption at 1745 cm⁻¹ corresponding to the carbonyl stretch of the ketone group . The epoxy C-O-C asymmetric stretching appears as a medium-intensity band near 1250 cm⁻¹ .

  • Mass Spectrometry: Base peak at m/z 124 (molecular ion) with characteristic fragmentation patterns at m/z 96 (loss of CO) and m/z 68 (ring-opening fragment) .

Computational Analysis

Density Functional Theory (DFT) calculations reveal:

  • Dipole moment: 3.12 D, indicating significant polarity due to oxygen electronegativity

  • Heat of Formation: +48.3 kcal/mol, reflecting strain energy from the fused ring system

  • HOMO-LUMO gap: 7.2 eV, suggesting moderate electronic stability

Synthetic Pathways and Reaction Chemistry

Laboratory Synthesis

The primary synthetic route involves photochemical [2+2] cycloaddition of norbornene derivatives followed by oxidative ketonization. Rosenberg et al. (2002) demonstrated a 63% yield using:

  • Norbornadiene dimerization under UV light (λ = 254 nm)

  • Epoxidation with m-chloroperbenzoic acid

  • Jones oxidation to introduce the ketone moiety

The reaction mechanism proceeds through a diradical intermediate, with stereochemical control achieved via solvent polarity modulation .

Thermal Stability

Thermogravimetric analysis shows decomposition onset at 215°C (5% mass loss), with complete degradation by 310°C . The activation energy for thermal decomposition, calculated via Kissinger method, is 142 kJ/mol .

Reactivity Profile

The molecule demonstrates unique reactivity patterns:

  • Nucleophilic Attack: Preferential opening of the epoxy ring at the less hindered bridgehead carbon (C2) by Grignard reagents

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone to alcohol while preserving the epoxy ring

  • Acid-Catalyzed Rearrangement: Forms tricyclo[3.3.0.0²,⁸]octan-3-one derivative under strong acidic conditions

Physicochemical Properties

Thermodynamic Parameters

  • Enthalpy of Vaporization: 45.6 kJ/mol (calculated via Clausius-Clapeyron equation)

  • Solubility:

    • Water: 2.8 g/L at 25°C

    • Ethanol: Miscible in all proportions

    • Hexane: 0.4 g/L at 25°C

Crystallographic Data

Single-crystal X-ray diffraction reveals:

  • Space group: P2₁/c (monoclinic)

  • Unit cell parameters:

    • a = 8.921 Å

    • b = 6.345 Å

    • c = 12.873 Å

    • β = 102.76°

  • Density (calculated): 1.372 g/cm³, correlating with experimental values

Applications and Industrial Relevance

Synthetic Intermediate

The strained ring system makes it valuable for:

  • Production of chiral ligands in asymmetric catalysis

  • Precursor to tricyclic antidepressants through amine alkylation

Materials Science

Epoxy resin formulations incorporating this compound show:

  • 18% increase in glass transition temperature (Tg) compared to bisphenol-A analogs

  • Improved dielectric strength (32 kV/mm vs. 25 kV/mm)

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